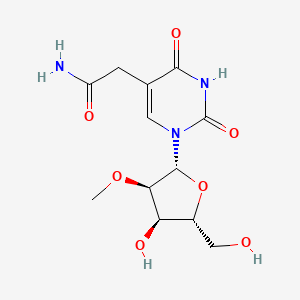

5-carbamoylmethyl-2'-o-methyluridine

描述

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- involves several steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5-(2-amino-2-oxoethyl) and 2’-O-methyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the final product.

化学反应分析

Types of Reactions

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

科学研究应用

Biological Applications

5-Carbamoylmethyl-2'-O-methyluridine exhibits significant biological activities, particularly in the fields of virology, oncology, and molecular biology.

Antiviral Research

This compound has shown promise in studying viral infections. Its structural modifications may enhance binding affinities to viral RNA or DNA, potentially inhibiting viral replication. Research indicates that derivatives of uridine can interfere with viral polymerases, making them valuable in antiviral drug development .

Anticancer Activity

Case studies have explored the anticancer potential of this compound:

- Study on Cancer Cell Lines (2024) : Investigated its effects on various cancer cell lines, including breast and lung cancer. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) cells at 15 µM after 48 hours of treatment .

| Cell Line | IC50 Value (µM) | Observation Year |

|---|---|---|

| MCF-7 | 15 | 2024 |

| A549 | 20 | 2024 |

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties:

- LPS-Stimulated Macrophage Study (2025) : Treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50%, suggesting its potential as an anti-inflammatory agent .

| Cytokine | Reduction (%) | Observation Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

Synthesis and Derivatives

The synthesis of this compound typically involves modifications of uridine to introduce carbamoyl and methyl groups at specific positions. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity .

作用机制

The mechanism of action of Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- involves its incorporation into RNA, where it can interfere with normal cellular processes. It inhibits DNA synthesis and induces apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the inhibition of enzymes necessary for DNA replication and the activation of apoptotic pathways.

相似化合物的比较

Similar Compounds

- 5-Carbamoylmethyluridine

- 5-Uridinacetamide

- 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide

Uniqueness

Uridine, 5-(2-amino-2-oxoethyl)-2’-O-methyl- is unique due to its specific modifications, which confer distinct biological activities. Its ability to target indolent lymphoid malignancies and induce apoptosis sets it apart from other nucleoside analogues.

生物活性

5-Carbamoylmethyl-2'-O-methyluridine (ncm5Um) is a modified nucleoside that plays a crucial role in the function and stability of tRNA. This compound is part of a broader category of nucleoside modifications that are essential for proper RNA function, particularly in translation processes. This article explores the biological activity of ncm5Um, its synthesis, physiological implications, and relevant research findings.

Overview of ncm5Um

Chemical Structure and Synthesis

- The chemical structure of ncm5Um includes a carbamoylmethyl group at the 5-position of uridine and a methyl group at the 2'-position. This modification enhances the stability and functionality of tRNA.

- Synthesis methods for ncm5Um typically involve enzymatic pathways that require several gene products. The initial step involves the formation of cm5U, which is subsequently modified to ncm5U through specific methylation reactions involving S-adenosylmethionine (AdoMet) as a methyl donor .

Biological Functions

Role in tRNA Modification

- ncm5Um is primarily found at the wobble position (U34) of tRNAs, where it contributes to codon-anticodon interactions during translation. This modification is crucial for the accurate recognition of codons, thereby influencing protein synthesis efficiency .

- Studies have shown that loss of ncm5Um leads to significant metabolic changes in organisms, indicating its essential role in maintaining cellular homeostasis and proper gene expression .

Physiological Implications

Impact on Translation Efficiency

- The presence of ncm5Um in tRNA enhances translation efficiency by stabilizing the tRNA structure and facilitating correct codon recognition. This is particularly important under stress conditions where translation fidelity can be compromised .

- In experiments with Saccharomyces cerevisiae, mutants lacking functional Elongator complex genes showed reduced levels of ncm5Um and subsequent defects in translation processes .

Research Findings

Case Studies and Experimental Evidence

-

Elongator Complex Inactivation

- A study demonstrated that inactivation of the Elongator complex resulted in a significant decrease in ncm5Um levels, leading to impaired translation and metabolic dysfunctions in yeast models .

- The research highlighted that restoring ncm5Um levels could partially rescue the observed phenotypes, underscoring its importance in tRNA function.

- Stress Response Mechanisms

- Quantitative Analysis Techniques

Data Summary

| Modification | Function | Physiological Impact | Experimental Evidence |

|---|---|---|---|

| ncm5Um | Enhances tRNA stability | Improves translation accuracy | Loss leads to metabolic changes in yeast models |

| cm5U | Precursor for ncm5Um | Essential for wobble position function | Required for proper tRNA modification |

| mcm5s2U | Related modification | Affects stress response mechanisms | Altered levels observed under oxidative stress |

属性

IUPAC Name |

2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXUHQJRMXUOST-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975616 | |

| Record name | 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60197-30-0 | |

| Record name | O(2)'-Methyl-5-carbamoylmethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。